molecular formula C13H12N4O2 B2845688 2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 2310083-74-8

2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2845688
CAS No.: 2310083-74-8
M. Wt: 256.265
InChI Key: XHMDLTVACBTETG-UHFFFAOYSA-N
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Description

The compound “6-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3(2H)-one” is a derivative of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine . The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine has a molecular formula of C7H8N2 and an average mass of 120.152 Da .


Molecular Structure Analysis

The molecular structure of the base compound, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, consists of a pyrrolopyridine core . The exact molecular structure of “6-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3(2H)-one” would include additional functional groups attached to this core.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A series of novel pyridine and fused pyridine derivatives have been synthesized, demonstrating the chemical versatility and potential for diverse applications of compounds similar to 6-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3(2H)-one in scientific research. These derivatives exhibit antimicrobial and antioxidant activities, highlighting their potential in medical and pharmaceutical research (Flefel et al., 2018).

Structural Analysis and Potential Applications

The crystal structure of pymetrozine, a compound related to the chemical structure of interest, has been detailed, providing insights into its potential use as an antifeedant in pest control. This study reveals the importance of structural analysis in understanding the function and application of chemical compounds in various fields (Jeon et al., 2015).

Advanced Synthetic Techniques

Innovative synthetic methods have been developed for 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating the potential for creating a wide array of derivatives from the core structure of interest. These methods facilitate the exploration of the compound's applications in various scientific domains (Goto et al., 1991).

Coordination Chemistry and Metal Chelation

The compound and its derivatives have been studied for their ability to chelate metals, forming stable complexes. This property is crucial for applications in materials science, catalysis, and environmental remediation. The synthesis of surrogates designed to chelate Ag(I) and create metallotectons for engineering hydrogen-bonded crystals showcases the potential of these compounds in designing novel materials (Duong et al., 2011).

Drug Delivery and Biological Applications

The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, facilitated by the compound's structural characteristics, highlights its potential in drug delivery systems. This application is particularly relevant in the development of targeted therapies and the enhancement of drug solubility and stability (Mattsson et al., 2010).

Properties

IUPAC Name

6-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-12(18)5-4-10(15-16)13(19)17-7-9-3-2-6-14-11(9)8-17/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMDLTVACBTETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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